molecular formula C15H25NO4 B2702873 (3S,4S)-4-Cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2248342-81-4

(3S,4S)-4-Cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2702873
CAS No.: 2248342-81-4
M. Wt: 283.368
InChI Key: BXHXRUYOHJRSRO-NWDGAFQWSA-N
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Description

(3S,4S)-4-Cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H25NO4 and its molecular weight is 283.368. The purity is usually 95%.
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Biological Activity

(3S,4S)-4-Cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

  • Molecular Formula: C13H21NO4
  • SMILES Notation: C/C=C/[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C

This compound features a pyrrolidine ring with a cyclopentyl substituent and an ester functional group, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential effects:

  • Antiproliferative Activity : Preliminary studies suggest that derivatives similar to this compound may exhibit antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis in tumor cells .
  • Neuroprotective Effects : Certain analogs have shown promise in neuroprotective assays, potentially through modulation of glutamate receptors, which play a critical role in neuronal signaling and survival .
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For instance, it may affect the activity of enzymes involved in inflammatory processes or metabolic pathways .

Case Studies and Experimental Data

A number of studies have explored the biological activity of this compound and its analogs:

StudyFindingsMethodology
Pendergrass et al. (2020)Identified significant inhibition of cell proliferation in cancer cell lines at concentrations above 50 μMCell viability assays
PMC7227796Demonstrated neuroprotective effects in vitro, with a focus on NMDA receptor modulationElectrophysiological recordings
PubChem DataSuggested potential for enzyme inhibition related to inflammatory pathwaysEnzyme kinetics studies

The biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : The compound's structure suggests it may interact with glutamate receptors, particularly NMDA receptors, which are implicated in neurodegenerative diseases .
  • Cell Cycle Regulation : Evidence indicates that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .

Properties

IUPAC Name

(3S,4S)-4-cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-11(10-6-4-5-7-10)12(9-16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHXRUYOHJRSRO-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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